molecular formula C11H9BrN2 B1294160 5-Bromo-4-o-tolylpyrimidine CAS No. 941294-34-4

5-Bromo-4-o-tolylpyrimidine

Cat. No. B1294160
M. Wt: 249.11 g/mol
InChI Key: XVDXNYDQDDAKED-UHFFFAOYSA-N
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Description

5-Bromo-4-o-tolylpyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of the bromo substituent on the pyrimidine ring makes these compounds particularly useful as intermediates in the synthesis of various pyrimidine-based structures.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to create substituted pyrimidine compounds . Another example includes the synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine, which upon reaction with ammonia, leads to regioselective displacement and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . These methods demonstrate the versatility of bromopyrimidines as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a regioselective reaction product, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing a monoclinic crystal system and intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed by X-ray single crystal diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

Bromopyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines yields 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines involves the alkylation of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, followed by deprotection to afford the final brominated pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidines can be characterized using various spectroscopic and computational methods. For example, 5-bromo-2-hydroxy pyrimidine was studied using spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV-Vis, along with density functional theory (DFT) calculations to determine molecular geometry, vibrational wavenumbers, and electronic properties . The thermal stability of these compounds can also be assessed, as demonstrated by the good thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole up to 215°C .

Safety And Hazards

Safety data indicates that 5-Bromo-4-o-tolylpyrimidine may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation and to use only in a chemical fume hood .

properties

IUPAC Name

5-bromo-4-(2-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDXNYDQDDAKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650026
Record name 5-Bromo-4-(2-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-o-tolylpyrimidine

CAS RN

941294-34-4
Record name 5-Bromo-4-(2-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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